Boc-NH-PEG4-CH2COOH (CAS: 876345-13-0) is a monodisperse, heterobifunctional linker widely utilized in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Featuring an acid-labile tert-butyloxycarbonyl (Boc) protected amine and a reactive carboxylic acid separated by a discrete four-unit polyethylene glycol (PEG4) spacer, this compound serves as a highly defined structural bridge. For procurement and process chemistry, its value lies in providing exact molecular weight uniformity, excellent aqueous solubility, and orthogonal reactivity, making it a critical precursor for advanced therapeutics where batch-to-batch reproducibility and precise spatial geometry are strictly required [1].
Substituting Boc-NH-PEG4-CH2COOH with polydisperse PEG mixtures, hydrophobic alkyl chains, or alternative protecting groups fundamentally alters the manufacturability and performance of the final conjugate. Polydisperse PEGs introduce a distribution of chain lengths, leading to complex product profiles that complicate LC-MS characterization and regulatory approval. Replacing the PEG core with an aliphatic alkyl chain of similar length drastically reduces aqueous solubility, often inducing aggregation of the resulting ADCs or PROTACs during formulation. Furthermore, utilizing an Fmoc-protected equivalent in base-sensitive synthesis routes risks premature deprotection or target degradation, underscoring the necessity of the Boc-protected PEG4 architecture for specific orthogonal synthetic workflows [1].
In pharmaceutical manufacturing, the transition from polydisperse PEG linkers to discrete (monodisperse) PEGs like Boc-NH-PEG4-CH2COOH is driven by analytical clarity. Polydisperse PEG mixtures (e.g., PEG 200) yield a Poisson distribution of chain lengths, resulting in multiple conjugate peaks during LC-MS analysis. In contrast, Boc-NH-PEG4-CH2COOH provides a single, defined molecular entity (MW: 351.39 g/mol). This absolute monodispersity eliminates linker-induced heterogeneity, reducing the analytical burden during CMC (Chemistry, Manufacturing, and Controls) validation and ensuring >99% structural uniformity in the final drug-linker intermediate [1].
| Evidence Dimension | Structural Heterogeneity in Final Conjugate |
| Target Compound Data | 100% single molecular weight species (n=4) |
| Comparator Or Baseline | Polydisperse Boc-NH-PEG(200)-COOH (mixture of n=3, 4, 5, 6) |
| Quantified Difference | Elimination of chain-length distribution; single sharp LC-MS peak |
| Conditions | High-resolution LC-MS characterization of drug-linker intermediates |
Procuring a discrete PEG linker is essential for regulatory compliance and analytical simplification in modern ADC and PROTAC manufacturing.
The hydrophilicity of the PEG4 spacer provides a critical advantage over traditional hydrophobic alkyl linkers of similar length (e.g., Boc-aminohexanoic acid or undecanoic acid derivatives). When incorporated into highly hydrophobic PROTAC payloads or ADC cytotoxins, alkyl linkers often drive spontaneous aggregation in aqueous buffers, reducing conjugation efficiency and complicating downstream formulation. The incorporation of the tetraethylene glycol core in Boc-NH-PEG4-CH2COOH significantly lowers the calculated LogP of the intermediate, enhancing aqueous solubility and reducing high-molecular-weight aggregate formation during bioconjugation by up to 80% compared to equivalent aliphatic chains [1].
| Evidence Dimension | Aqueous Solubility and Aggregation Propensity |
| Target Compound Data | High aqueous solubility; minimal conjugate aggregation |
| Comparator Or Baseline | Aliphatic linkers (e.g., Boc-aminohexanoic acid) |
| Quantified Difference | Significantly reduced LogP and up to 80% reduction in aggregate formation during conjugation |
| Conditions | Aqueous buffer formulation of hydrophobic drug-linker conjugates |
Selecting a PEGylated linker over an alkyl chain prevents costly aggregation failures during the bioconjugation and formulation of hydrophobic payloads.
The choice between Boc-NH-PEG4-CH2COOH and its Fmoc-protected counterpart (Fmoc-NH-PEG4-CH2COOH) dictates the synthetic route's compatibility with the payload. Fmoc deprotection requires basic conditions (e.g., 20% piperidine), which can cause epimerization, degradation, or premature cleavage of base-sensitive functional groups or ester linkages in complex cytotoxins. Boc-NH-PEG4-CH2COOH, requiring acidic deprotection (e.g., TFA/DCM), offers an orthogonal approach. This allows chemists to maintain amine protection during basic coupling steps and selectively unveil the amine only under controlled acidic conditions, preserving the integrity of base-labile target molecules and improving overall synthetic yield [1].
| Evidence Dimension | Deprotection Condition Compatibility |
| Target Compound Data | Acidic cleavage (TFA), preserves base-labile moieties |
| Comparator Or Baseline | Fmoc-NH-PEG4-CH2COOH (requires basic cleavage via piperidine) |
| Quantified Difference | Enables synthesis of base-sensitive conjugates without degradation |
| Conditions | Solid-phase or solution-phase synthesis involving base-labile payloads |
Procuring the Boc-protected variant is mandatory when the target payload or intermediate is unstable under the basic conditions required for Fmoc removal.
Boc-NH-PEG4-CH2COOH is the optimal choice for constructing PROTACs where the E3 ligase ligand or the target protein binder contains base-labile functional groups. The Boc group allows for safe, acidic deprotection after the carboxylic acid has been successfully coupled, preventing the degradation that would occur if an Fmoc-protected linker were used [3].
In the CMC development of ADCs, absolute molecular characterization is required. The discrete, monodisperse nature of Boc-NH-PEG4-CH2COOH ensures that the resulting drug-linker complex appears as a single, well-defined mass in LC-MS assays, bypassing the regulatory and analytical hurdles associated with polydisperse PEG mixtures[1].
When conjugating highly lipophilic cytotoxins or PROTAC warheads, the incorporation of the PEG4 spacer via Boc-NH-PEG4-CH2COOH drastically improves the aqueous solubility of the intermediate. This prevents aggregation during the final bioconjugation step to the monoclonal antibody or protein, ensuring higher coupling efficiency and a more stable final formulation compared to using hydrophobic alkyl linkers [2].